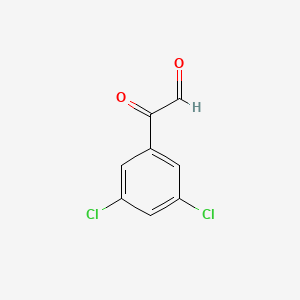

2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGALVRABWHKJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Investigations of 2 3,5 Dichlorophenyl 2 Oxo Acetaldehyde

Reactivity of the Aldehyde Carbonyl Center

The aldehyde functional group is inherently more reactive towards nucleophilic attack than the ketone. This heightened reactivity is a consequence of reduced steric hindrance and the electronic influence of the single alkyl/aryl substituent compared to the two substituents on a ketone. In 2-(3,5-dichlorophenyl)-2-oxo-acetaldehyde, this intrinsic reactivity is amplified by the adjacent electron-withdrawing ketone group, which further increases the partial positive charge on the aldehyde carbon.

Nucleophilic addition is a characteristic reaction of carbonyl compounds. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield an alcohol product. libretexts.org

The general mechanism proceeds as follows:

A nucleophile (Nu⁻) attacks the electrophilic aldehyde carbon.

The π-electrons of the carbonyl double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by an acid source (e.g., water or added acid) yields the final alcohol product. youtube.com

Due to the electronic effects of the neighboring ketone and the dichlorophenyl ring, the aldehyde carbon in this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com Reactions with strong nucleophiles like Grignard reagents or organolithium compounds are generally irreversible, while additions of weaker nucleophiles such as cyanide or alcohols can be reversible. masterorganicchemistry.com The change in hybridization from sp² (trigonal planar) to sp³ (tetrahedral) at the carbonyl carbon is a key feature of this reaction. masterorganicchemistry.comlibretexts.org

Condensation reactions involve the nucleophilic addition of an amine derivative, such as hydroxylamine (B1172632) or hydrazine, to the carbonyl group, followed by the elimination of a water molecule to form a C=N double bond. pressbooks.pub These reactions are crucial for the synthesis of stable derivatives like oximes and hydrazones, which have applications in various fields of chemistry and biology. researchgate.netnih.gov

Given the differential reactivity of the two carbonyl groups, selective condensation at the aldehyde center is readily achievable under controlled conditions. researchgate.net The reaction with primary amine derivatives typically proceeds via a carbinolamine intermediate, which then dehydrates to form the final imine-type product (e.g., oxime, hydrazone). pressbooks.pub

The formation of these derivatives serves as a reliable method for the characterization of the aldehyde functionality. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) produces a brightly colored 2,4-dinitrophenylhydrazone, a classic qualitative test for aldehydes and ketones. researchgate.net

Table 1: Examples of Condensation Reactions at the Aldehyde Center

| Reagent | Derivative Class | Product Structure |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (NH₂NH₂) | Hydrazone | |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |

Reactivity of the Ketone Carbonyl Center

While the aldehyde is the more reactive site, the ketone carbonyl also possesses an electrophilic carbon atom that can participate in a variety of chemical transformations.

To achieve selective reactions at the less reactive ketone center, the aldehyde group must first be protected. A common strategy involves the selective and reversible conversion of the aldehyde into a less reactive functional group, such as an acetal (B89532). By treating this compound with an alcohol (e.g., ethylene (B1197577) glycol) under acidic conditions, the aldehyde can be preferentially converted to a cyclic acetal due to its greater reactivity.

Once the aldehyde is protected, the ketone functionality can be targeted by various reagents. For example, reduction of the ketone to a secondary alcohol could be accomplished using reducing agents, or nucleophilic addition could be performed with organometallic reagents. Subsequent deprotection of the acetal group under aqueous acidic conditions would then regenerate the aldehyde functionality, yielding a product selectively modified at the original ketone position.

Keto-enol tautomerism is an equilibrium process between two constitutional isomers: the keto form (containing a C=O bond) and the enol form (containing a C=C bond and an -OH group). masterorganicchemistry.com This process is catalyzed by both acids and bases. libretexts.org For this compound, the hydrogen atom on the carbon between the two carbonyl groups (the α-hydrogen) is particularly acidic.

The acidity of this α-hydrogen is due to the ability of the resulting conjugate base, an enolate, to be stabilized by resonance, delocalizing the negative charge over both oxygen atoms and the α-carbon. libretexts.org

Base-catalyzed enolization: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate on one of the oxygen atoms yields the enol tautomer. libretexts.org

Acid-catalyzed enolization: The ketone oxygen is first protonated, making the α-hydrogen more acidic. A weak base (like water) then removes the α-hydrogen to form the enol. masterorganicchemistry.com

While the keto form is generally more stable and predominates at equilibrium for simple carbonyl compounds, the enol form is a crucial reactive intermediate in many reactions, acting as a nucleophile. masterorganicchemistry.comlibretexts.org The presence of the second carbonyl group in the α-keto aldehyde structure significantly influences the position of the tautomeric equilibrium.

Cascade and Cycloaddition Reactions Involving Both Carbonyls

The proximate arrangement of two carbonyl groups in this compound provides a unique platform for cascade (or tandem) and cycloaddition reactions, enabling the rapid construction of complex molecular architectures from simple precursors. nih.gov

A cascade reaction involves multiple bond-forming events that occur sequentially in a single operation without isolating intermediates. nih.gov For instance, an initial nucleophilic addition to the aldehyde could generate an intermediate that is perfectly positioned to undergo a subsequent intramolecular reaction with the adjacent ketone, leading to the formation of a cyclic product.

The α-dicarbonyl moiety can also participate in cycloaddition reactions. One of the most prominent examples is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. mdpi.com While a simple carbonyl group can act as a dienophile in hetero-Diels-Alder reactions, the conjugated system of the α-keto aldehyde could potentially engage with dienes in more complex ways, leading to the synthesis of functionalized heterocyclic compounds. pku.edu.cn These reactions often benefit from thermal or Lewis acid catalysis to facilitate the transformation. pku.edu.cn

Formation of Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a reactive aldehyde and a ketone-like carbonyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems. A primary application is in condensation reactions with binucleophiles, particularly 1,2-diamines, to form quinoxaline (B1680401) derivatives. researchgate.netnih.gov

The classical synthesis of quinoxalines involves the acid-catalyzed cyclocondensation of an α-dicarbonyl compound, such as an aryl glyoxal, with an o-phenylenediamine. researchgate.netresearchgate.net In this reaction, this compound reacts with substituted or unsubstituted o-phenylenediamines to yield 2-(3,5-dichlorophenyl)quinoxaline derivatives. This method is known for its efficiency, often resulting in high yields and short reaction times. researchgate.net Various catalytic systems, including organocatalysts, can be employed to facilitate this transformation under mild conditions. nih.gov

Beyond quinoxalines, the α-ketoaldehyde moiety can participate in the formation of other N-heterocycles. rsc.org For instance, reactions with ureas or related compounds can lead to the formation of hydantoin (B18101) rings. prepchem.com The reactivity of α-ketoaldehydes has also been leveraged in peptide chemistry, where they can crosslink two amine groups (like lysine (B10760008) residues) to form diverse imidazolium-based linkers, demonstrating their versatility in constructing complex cyclic structures. researchgate.netnih.gov The general reactivity pattern involves the sequential or concerted reaction of both carbonyl groups with suitable nucleophiles to build the heterocyclic core.

The following table summarizes representative heterocyclic scaffolds formed from α-ketoaldehydes.

| Reactant | Heterocyclic Product | General Reaction Type |

|---|---|---|

| o-Phenylenediamines | Quinoxalines | Cyclocondensation |

| Urea/Thiourea | Hydantoins/Thiohydantoins | Cyclocondensation |

| Primary Amines (e.g., Lysine) | Imidazolium Rings | Multi-component Condensation |

Intermolecular and Intramolecular Cyclization Pathways

The synthesis of heterocyclic scaffolds from this compound fundamentally relies on cyclization reactions, which can be categorized as either intermolecular or intramolecular.

Intermolecular Cyclization: This is the more common pathway for this specific substrate, where it reacts with another molecule to form the ring system. The formation of quinoxalines is a prime example of an intermolecular process, involving the condensation of the α-ketoaldehyde with a 1,2-diamine. nih.govresearchgate.net The reaction proceeds through the formation of an initial adduct, followed by cyclization and dehydration to yield the aromatic quinoxaline ring. rsc.org Such pathways are central to building molecular complexity from simpler starting materials. rsc.org

Intramolecular Cyclization: While less direct for this compound itself, this compound can be incorporated into a larger molecule that is designed to undergo a subsequent intramolecular cyclization. For this to occur, the molecule would need to be functionalized with a tethered nucleophile. For example, if the dichlorophenyl ring were modified via a cross-coupling reaction to introduce a side chain containing a nucleophilic group (e.g., an amine or an activated methylene), this group could potentially attack one of the carbonyls. Intramolecular cyclizations are powerful strategies for constructing complex polycyclic systems, including carbocycles and heterocycles. nih.govnih.govresearchgate.net The efficiency of such reactions is often governed by factors like ring size (5- and 6-membered rings are generally favored) and the stereochemical alignment of the reacting groups.

Transformations Involving the 3,5-Dichlorophenyl Aromatic Ring

The two chlorine atoms on the phenyl ring of this compound serve as reactive handles for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. libretexts.orgtaylorandfrancis.com These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org

The Suzuki-Miyaura coupling is a particularly versatile method for this purpose, allowing the reaction of the aryl chloride with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. nih.govresearchgate.netnih.gov By employing this reaction, the chlorine atoms can be replaced with various aryl, heteroaryl, or alkyl groups, significantly increasing the structural diversity of the resulting molecules. nih.govdocumentsdelivered.com

Other important cross-coupling reactions applicable to aryl chlorides include:

Negishi Coupling: Utilizes organozinc reagents. nobelprize.org

Stille Coupling: Employs organotin reagents. libretexts.org

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines. libretexts.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity, especially when dealing with less reactive aryl chlorides compared to bromides or iodides. nih.gov The development of specialized ligands, such as bulky, electron-rich phosphines, has been instrumental in enabling the effective coupling of these challenging substrates. libretexts.orgnih.gov

The following table outlines key palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner (Organometallic Reagent) | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | C-C |

| Negishi | Organozinc (R-ZnX) | C-C |

| Stille | Organotin (R-SnR'₃) | C-C |

| Buchwald-Hartwig | Amine (R₂NH) | C-N |

The two chlorine atoms on the phenyl ring exert a significant influence on its chemical reactivity through a combination of electronic and steric effects.

Directing Effects in Metalation: In reactions involving directed ortho-metalation (DoM), the chloro groups can influence the site of deprotonation. Studies on the related compound 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane showed that treatment with butyllithium (B86547) leads to deprotonation at the 4-position, flanked by the two chloro substituents, demonstrating their ability to direct lithiation through inductive effects. researchgate.net

Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more forcing conditions or highly active catalyst systems. nih.gov The electronic nature of the dichlorophenyl ring can also influence the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. libretexts.org The steric hindrance provided by the two chlorine atoms is generally minimal, as they are not exceptionally bulky.

Detailed Mechanistic Elucidation of Key Reaction Pathways

Understanding the detailed mechanism of complex chemical transformations, such as the formation of heterocyclic scaffolds, requires the detection and characterization of transient intermediates. Several powerful experimental techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most valuable tools for monitoring reaction progress in real-time. uniroma1.it By setting up a reaction directly in an NMR tube and acquiring spectra at regular intervals, it is possible to observe the disappearance of starting materials, the appearance of the final product, and the rise and fall of intermediate species. uniroma1.it Changes in chemical shifts, coupling constants, and signal integrations provide detailed structural information about the intermediates present in the reaction mixture.

Mass Spectrometry (MS): Mass spectrometry is used to identify the mass-to-charge ratio of molecules in a sample. uniroma1.it When coupled with techniques that allow for the gentle ionization of reaction aliquots (such as electrospray ionization, ESI-MS), it can detect the molecular weights of intermediates, even if they are present in low concentrations or are short-lived. This data provides crucial confirmation of proposed intermediate structures. uniroma1.it

X-ray Crystallography: If a reaction intermediate can be isolated and crystallized, single-crystal X-ray diffraction provides unambiguous proof of its three-dimensional structure. uniroma1.it This is considered the gold standard for structural elucidation. In some cases, it is possible to halt a reaction and purify an accumulated intermediate by chromatography for subsequent crystallographic analysis. uniroma1.it

Infrared (IR) and UV-Visible Spectroscopy: These techniques can also be used to monitor reactions, particularly for tracking the formation or disappearance of specific functional groups that have characteristic spectroscopic signatures (e.g., the carbonyl stretch in IR or conjugated systems in UV-Vis).

Kinetic Studies and Reaction Rate Determination

The kinetic analysis of a chemical reaction provides crucial insights into its mechanism, offering a quantitative measure of how reaction rates are influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. For this compound, understanding its reaction kinetics is fundamental to predicting its behavior in various chemical transformations. While specific experimental kinetic data for this compound is not extensively available in publicly accessible literature, this section will explore the principles of kinetic studies and reaction rate determination as they would apply to this molecule, based on the reactivity of analogous α-ketoaldehydes.

Factors that significantly influence the rate of nucleophilic addition reactions to carbonyl compounds include the nucleophilicity of the attacking species, the electrophilicity of the carbonyl carbon, steric effects around the reaction center, and the nature of the solvent. numberanalytics.commasterorganicchemistry.com

Illustrative Kinetic Data for Nucleophilic Addition

To illustrate how kinetic data for a reaction involving this compound might be presented, a hypothetical study of its reaction with a generic nucleophile (Nu⁻) is considered. The reaction rate can be determined by monitoring the disappearance of the reactants or the appearance of the product over time. The rate law for such a reaction is often found to be first order in both the α-ketoaldehyde and the nucleophile.

Rate = k[this compound][Nu⁻]

Where k is the second-order rate constant. The following interactive table presents hypothetical rate constants for the reaction with different nucleophiles to demonstrate the influence of nucleophile strength on the reaction rate.

| Nucleophile (Nu⁻) | Rate Constant (k) at 298 K [M⁻¹s⁻¹] (Illustrative) |

| Cyanide (CN⁻) | 1.2 x 10⁻¹ |

| Hydride (H⁻) | 8.5 x 10⁻² |

| Hydroxide (OH⁻) | 5.3 x 10⁻³ |

| Methoxide (CH₃O⁻) | 3.1 x 10⁻³ |

This data is illustrative and intended to demonstrate the principles of kinetic analysis. Actual experimental values may differ.

Effect of Substituents on Reaction Rate

The electronic nature of substituents on the phenyl ring can significantly impact the reaction rate. Electron-withdrawing groups are generally expected to increase the rate of nucleophilic attack by enhancing the electrophilicity of the carbonyl carbon, while electron-donating groups would have the opposite effect. masterorganicchemistry.com

To exemplify this, the table below provides a comparative set of hypothetical second-order rate constants for the reaction of various substituted phenylglyoxals with a common nucleophile.

| Phenylglyoxal Derivative | Substituent | Rate Constant (k) [M⁻¹s⁻¹] (Illustrative) |

| This compound | 3,5-Dichloro | 4.5 x 10⁻² |

| 2-Oxo-2-phenylacetaldehyde (Phenylglyoxal) | None | 2.1 x 10⁻² |

| 2-(4-Methoxyphenyl)-2-oxo-acetaldehyde | 4-Methoxy | 8.9 x 10⁻³ |

| 2-(4-Nitrophenyl)-2-oxo-acetaldehyde | 4-Nitro | 9.7 x 10⁻² |

This data is illustrative and based on general principles of electronic effects in organic reactions.

These illustrative tables highlight the type of quantitative data obtained from kinetic studies. The determination of these rate constants would typically involve techniques such as UV-Vis spectrophotometry, NMR spectroscopy, or stopped-flow methods to monitor concentration changes in real-time. Such studies are essential for elucidating reaction mechanisms and optimizing reaction conditions for the synthesis of new chemical entities derived from this compound.

Theoretical and Computational Studies of 2 3,5 Dichlorophenyl 2 Oxo Acetaldehyde

Molecular Structure and Electronic Properties

The foundational aspect of understanding a molecule's behavior is determining its three-dimensional structure and the distribution of electrons within that structure.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For 2-(3,5-dichlorophenyl)-2-oxo-acetaldehyde, the key structural features include the planar dichlorophenyl ring and the adjacent glyoxalyl (oxo-acetaldehyde) group. The bond connecting these two fragments is a critical point of interest.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The rotation around the C-C bond between the phenyl ring and the carbonyl group would lead to different conformers. The relative energies of these conformers are influenced by steric hindrance and electronic interactions between the dichlorophenyl ring and the two carbonyl groups. Theoretical calculations can predict the most stable conformer by identifying the dihedral angle that results in the minimum energy. For instance, a conformer where the two carbonyl groups are anti-periplanar might be expected to be more stable than a syn-periplanar arrangement due to reduced steric clash.

Illustrative Conformational Data The following table presents hypothetical data for the conformational analysis of this compound to illustrate the concept.

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 5.2 |

| B | 90° | 2.5 |

| C | 180° (anti-periplanar) | 0.0 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons in a molecule is rarely uniform. Charge distribution analysis provides insight into the partial positive and negative charges on each atom. In this compound, the highly electronegative chlorine and oxygen atoms are expected to draw electron density towards themselves. The two chlorine atoms on the phenyl ring will create regions of negative charge, while the oxygen atoms of the two carbonyl groups will be significant centers of negative charge.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen and chlorine atoms, indicating their suitability for interacting with electrophiles. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms and the carbonyl carbon atoms, suggesting these are sites for nucleophilic attack.

Quantum Chemical Descriptors of Reactivity

Quantum chemistry provides a range of descriptors that can quantify and predict the reactivity of a molecule without the need for experimental studies.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. malayajournal.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich dichlorophenyl ring, while the LUMO would be centered on the electron-deficient dicarbonyl fragment.

Illustrative FMO Data The following table presents hypothetical data for the FMO analysis of this compound to illustrate the concept.

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Global and Local Reactivity Indices (e.g., Fukui Functions, Electrophilicity/Nucleophilicity Indices)

Global reactivity indices, such as electrophilicity and nucleophilicity, provide a general measure of a molecule's reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons, while the nucleophilicity index measures its ability to donate electrons.

Local reactivity indices, such as Fukui functions, provide more detailed information by identifying the specific atoms or regions within a molecule that are most susceptible to attack. researchgate.net The Fukui function helps to pinpoint the most reactive sites for both nucleophilic and electrophilic attack. researchgate.net For this compound, Fukui function analysis would likely identify the carbonyl carbons as the primary sites for nucleophilic attack and the oxygen atoms as sites for electrophilic attack.

Illustrative Fukui Function Data The following table presents hypothetical Fukui function values for selected atoms in this compound to illustrate the concept. A higher value indicates a greater propensity for the specified type of attack.

| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |

| C (carbonyl 1) | 0.25 | 0.05 |

| C (carbonyl 2) | 0.22 | 0.04 |

| O (carbonyl 1) | 0.08 | 0.30 |

| O (carbonyl 2) | 0.07 | 0.28 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step process of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies associated with each step.

For this compound, a potential reaction of interest would be the nucleophilic addition to one of the carbonyl groups. Computational modeling could be used to:

Model the reaction pathway: Trace the geometric changes as the nucleophile approaches and bonds to a carbonyl carbon.

Identify the transition state: Determine the structure and energy of the highest point on the reaction pathway, which corresponds to the transition state.

Calculate the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.

Investigate stereoselectivity: If the reaction can produce different stereoisomers, computational modeling can predict which isomer is more likely to be formed.

Through these computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, providing valuable insights into its structure, properties, and reactivity.

Transition State Identification and Energy Barrier Calculations

Understanding the reactivity of this compound in chemical transformations necessitates the identification of transition states and the calculation of associated energy barriers. These computational analyses, typically performed using Density Functional Theory (DFT), provide critical insights into reaction kinetics and mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, with the transition state representing the highest energy point along this path.

For a molecule like this compound, which possesses two electrophilic carbonyl centers, theoretical studies can predict the regioselectivity of nucleophilic attacks. For instance, in a reaction with a nucleophile, calculations can determine whether the attack is more likely to occur at the aldehyde or the ketone carbonyl group. The energy barrier for each potential reaction pathway is calculated as the difference in energy between the transition state and the reactants. A lower energy barrier indicates a kinetically more favorable reaction.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Transition State Geometry (Key Feature) |

|---|---|---|

| Nucleophilic attack at the aldehyde carbon | 12.5 | Formation of a C-Nucleophile bond; elongated C=O bond |

| Nucleophilic attack at the ketone carbon | 15.8 | Formation of a C-Nucleophile bond; significant steric interaction |

This table presents hypothetical DFT-calculated values for illustrative purposes, demonstrating the expected kinetic preference for the aldehyde group in nucleophilic reactions due to lower steric hindrance.

Solvent Effects on Reactivity and Stability

The surrounding solvent medium can significantly influence the reactivity and conformational stability of a molecule. Theoretical models, particularly Polarizable Continuum Models (PCM), are employed to simulate these solvent effects. In these calculations, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute's charge distribution is allowed to polarize in response to this medium.

For this compound, solvent polarity can affect the relative stability of different conformers that may arise from the rotation around the single bond connecting the phenyl ring and the dicarbonyl moiety. Furthermore, solvent can stabilize or destabilize transition states, thereby altering reaction rates. For example, a polar solvent would likely stabilize a polar transition state more than the neutral reactants, leading to a lower activation energy and an accelerated reaction rate.

The following table illustrates how the calculated energy of this compound might vary in different solvents, indicating changes in its stability.

| Solvent | Dielectric Constant | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 0.00 |

| Toluene | 2.4 | -1.5 |

| Dichloromethane | 8.9 | -3.2 |

| Acetonitrile | 37.5 | -4.8 |

| Water | 78.4 | -5.5 |

This table shows illustrative data on the stabilization of the molecule with increasing solvent polarity, as calculated by a PCM model. The negative values indicate greater stability relative to the gas phase.

Advanced Spectroscopic Property Predictions (e.g., vibrational analysis, NMR chemical shift prediction for structural confirmation)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation and characterization of synthesized compounds. Vibrational analysis, typically performed using DFT, calculates the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations can help assign experimental spectral bands to specific functional group vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. nih.gov These predictions are crucial for assigning signals in experimental ¹H and ¹³C NMR spectra to specific atoms within the molecule, which is fundamental for structure elucidation.

While a full theoretical vibrational and NMR analysis for this compound is not available, we can present representative predicted data based on calculations for the closely related 3,5-dichlorobenzaldehyde.

Table 4.4.1: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) aldehyde | 1715 | Aldehyde carbonyl stretch |

| ν(C=O) ketone | 1690 | Ketone carbonyl stretch |

| ν(C-Cl) | 1080 | Aromatic C-Cl stretch |

| ν(Aromatic C=C) | 1580, 1470 | Phenyl ring C=C stretching |

This table contains illustrative DFT-calculated vibrational frequencies for the target molecule, highlighting key stretching modes.

Table 4.4.2: Predicted and Experimental NMR Chemical Shifts for 3,5-Dichlorobenzaldehyde

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) chemicalbook.com | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aldehyde H | 9.95 | 9.93 | - |

| Aromatic H (ortho to CHO) | 7.78 | 7.75 | - |

| Aromatic H (para to CHO) | 7.65 | 7.60 | - |

| Aldehyde C | - | - | 189.5 |

| Aromatic C (ipso to CHO) | - | - | 137.2 |

| Aromatic C (meta to CHO) | - | - | 135.8 |

| Aromatic C (para to CHO) | - | - | 130.1 |

This table presents a comparison of predicted NMR data with experimental values for 3,5-dichlorobenzaldehyde, demonstrating the accuracy of computational methods. chemicalbook.com The predicted values are representative of what would be expected from a high-level DFT/GIAO calculation.

Noncovalent Interactions and Supramolecular Assembly Potential

Noncovalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the crystal packing of molecules and their potential to form larger, ordered supramolecular assemblies. The 3,5-dichloro substitution pattern on the phenyl ring of this compound makes it a prime candidate for participating in halogen bonding, where the chlorine atoms act as electrophilic regions (σ-holes) that can interact with nucleophiles.

Computational tools like the Non-Covalent Interaction (NCI) index analysis can be used to visualize and characterize these weak interactions. nih.gov By analyzing the electron density and its derivatives, NCI plots can reveal regions of steric repulsion, van der Waals interactions, and attractive interactions like hydrogen and halogen bonds.

The study of supramolecular synthons—robust and predictable patterns of intermolecular interactions—is central to crystal engineering. rsc.org For dichlorinated aromatic compounds, C-H···Cl, Cl···Cl, and halogen bonds involving the chlorine atoms are common synthons that direct crystal packing. The presence of two carbonyl groups in this compound also introduces the possibility of C-H···O hydrogen bonds. Theoretical analysis of the interaction energies of different possible dimeric arrangements can predict the most stable supramolecular synthons.

Table 4.5.1: Calculated Interaction Energies for Potential Supramolecular Synthons

| Interaction Type | Description | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Halogen Bond (Cl···O) | Interaction between a chlorine atom and a carbonyl oxygen | -3.5 |

| Hydrogen Bond (C-H···O) | Interaction between an aromatic C-H and a carbonyl oxygen | -2.1 |

| π-π Stacking | Parallel displaced stacking of dichlorophenyl rings | -4.2 |

| Cl···π Interaction | Interaction of a chlorine atom with the face of a phenyl ring | -1.8 |

This table provides illustrative interaction energies for noncovalent interactions that could direct the supramolecular assembly of the title compound. The energies are representative of values obtained from high-level quantum chemical calculations.

Synthetic Applications and Role As a Key Intermediate

Precursor in the Synthesis of Diverse Carbonyl-Containing Compounds

The presence of both an aldehyde and a ketone group in 2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde provides multiple reaction sites for the formation of a wide array of carbonyl-containing molecules. The distinct reactivity of these two functional groups can be selectively exploited to yield specific products.

One notable application is in the synthesis of α-hydroxy ketones. Through selective nucleophilic addition at the aldehyde group, it is possible to introduce a new substituent while retaining the ketone functionality. For instance, in the presence of organocuprates, such as Gilman reagents, under anaerobic conditions, a selective 1,2-addition occurs at the aldehyde. This reaction, catalyzed by copper salts, leads to the formation of α-hydroxy ketones in high yields. A specific example is the reaction with a Gilman reagent to produce 2-(3,5-Dichlorophenyl)-2-oxo-1-phenylethanol with a reported yield of 92%.

Furthermore, this compound is a precursor to 1,2-diones, also known as α-diketones. Under aerobic conditions, a copper-catalyzed oxidative cross-coupling reaction can be induced. This transformation results in the formation of benzil (B1666583) derivatives, which are valuable building blocks in various synthetic pathways.

The reactivity of the aldehyde group is influenced by the electron-withdrawing nature of the adjacent ketone group. This electronic effect makes the aldehyde resistant to nucleophilic addition by certain reagents, such as Grignard reagents, under standard conditions. This differential reactivity allows for controlled, stepwise synthesis, further broadening the scope of its applications in creating diverse carbonyl compounds.

| Product Class | Reagents and Conditions | Key Transformation | Example Product |

|---|---|---|---|

| α-Hydroxy Ketones | Organocuprates (Gilman reagents), Anaerobic conditions, CuCl catalyst | Selective 1,2-addition to the aldehyde | 2-(3,5-Dichlorophenyl)-2-oxo-1-phenylethanol |

| 1,2-Diones (Benzil derivatives) | CuCl, Air, 25 °C | Oxidative cross-coupling | Benzil derivatives |

Building Block for Complex Polycyclic Systems

While the direct application of this compound as a building block for complex polycyclic systems is not extensively documented in readily available scientific literature, its inherent functionalities suggest its potential in this area. The dual carbonyl groups can participate in various cyclization reactions, which are fundamental to the construction of polycyclic frameworks.

The synthesis of π-conjugated polycyclic compounds often relies on precursor molecules that can undergo in-situ conversion. beilstein-journals.org The reactivity of the aldehyde and ketone in this compound could, in principle, be harnessed in condensation and annulation reactions to form fused ring systems. For example, reactions with dinucleophiles could lead to the formation of heterocyclic rings, which could then be further elaborated into more complex polycyclic structures. Further research in this area could unveil novel synthetic routes to complex molecules based on this versatile building block.

Role in the Preparation of Specialized Reagents and Ligands

The preparation of specialized reagents and ligands often requires starting materials with specific functional groups that can be readily modified. The aldehyde and ketone moieties of this compound make it a suitable candidate for such purposes.

The aldehyde can be converted into a variety of other functional groups, such as amines, imines, and carboxylic acids, through established synthetic methodologies. These transformations would yield derivatives with the potential to act as ligands for metal catalysts or as specialized reagents in organic synthesis. For instance, condensation of the aldehyde with a primary amine would generate an imine, which could serve as a ligand for a transition metal. The dichlorophenyl group, with its specific electronic and steric properties, would influence the coordinating ability and stability of the resulting metal complex.

While specific examples of the use of this compound in the synthesis of widely recognized reagents or ligands are not prominently reported, its chemical structure provides a clear potential for such applications. The development of new synthetic methodologies could further expand its utility in this domain.

Future Directions and Emerging Research Avenues for 2 3,5 Dichlorophenyl 2 Oxo Acetaldehyde Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. For a molecule like 2-(3,5-dichlorophenyl)-2-oxo-acetaldehyde, which likely involves multi-step syntheses and potentially hazardous reagents, the development of eco-friendly and efficient production methods is a critical area of future research.

Current synthetic approaches often rely on classical methods that may generate significant waste and utilize harsh reaction conditions. Future research will likely focus on several key areas to address these limitations:

Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.govchemrxiv.org Research could be directed towards identifying or engineering enzymes, such as aldehyde dehydrogenases or oxidases, that can facilitate the synthesis of this compound or its precursors. uva.nl Biocatalytic methods operate under mild conditions, often in aqueous media, and can lead to high enantioselectivity, which is crucial for pharmaceutical applications. libretexts.orgnih.gov

Catalytic C-C Bond Formation : Developing novel catalytic strategies for the formation of the carbon-carbon bond between the dichlorophenyl ring and the oxo-acetaldehyde moiety is another promising avenue. This could involve exploring transition-metal-free coupling reactions or utilizing more abundant and less toxic metals as catalysts. nih.govorganic-chemistry.org Cross-dehydrogenative coupling is an emerging area that could offer a more atom-economical approach. pitt.edu

Renewable Feedstocks : A long-term goal will be to devise synthetic pathways that utilize renewable starting materials. While challenging for a halogenated aromatic compound, research into the functionalization of bio-derived platform chemicals could eventually lead to more sustainable routes for producing the aromatic core.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govuva.nl | Enzyme screening and engineering, optimization of reaction media. |

| Catalytic C-C Bond Formation | Increased efficiency, use of less toxic metals. nih.gov | Development of novel catalysts, exploration of new coupling strategies. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Synthesis of aromatic compounds from bio-based materials. |

Exploration of Novel Reaction Pathways and Transformational Chemistry

The unique combination of a reactive aldehyde and a ketone functional group in this compound makes it a rich substrate for exploring novel chemical transformations. Future research will likely move beyond its current use as a simple building block to uncover new reaction pathways.

Asymmetric Catalysis : The development of organocatalytic or metal-catalyzed asymmetric reactions targeting either the aldehyde or ketone group could provide access to a wide range of chiral molecules. For instance, asymmetric aldol (B89426) or Henry reactions could be explored. rsc.org

Photocatalysis and Electrochemistry : These emerging techniques offer unique reactivity patterns that are often inaccessible through traditional thermal methods. rsc.orgresearchgate.netnih.govacs.org The dichlorophenyl moiety and the carbonyl groups could be susceptible to photochemical or electrochemical activation, leading to novel C-C and C-heteroatom bond formations.

Multi-component Reactions : Designing novel multi-component reactions where this compound acts as a key component could lead to the rapid and efficient synthesis of complex molecular architectures.

α-Ketoaldehyde Chemistry : The reactivity of α-ketoaldehydes is a subject of ongoing research. rsc.orgnih.govresearchgate.net Exploring reactions such as cross-acyloin condensations could lead to the synthesis of novel α-hydroxy ketones. rsc.org

| Reaction Type | Potential Outcome | Key Research Area |

| Asymmetric Catalysis | Synthesis of enantiomerically pure compounds. | Development of novel chiral catalysts and reaction conditions. |

| Photocatalysis/Electrochemistry | Access to novel reactivity and molecular scaffolds. rsc.orgresearchgate.net | Investigation of the compound's behavior under photochemical and electrochemical conditions. |

| Multi-component Reactions | Rapid assembly of complex molecules. | Design of new reaction cascades involving the title compound. |

| α-Ketoaldehyde Transformations | Synthesis of functionalized α-hydroxy ketones. rsc.org | Exploration of known and novel reactions of α-ketoaldehydes. rsc.orgnih.gov |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. nih.govmdpi.combeilstein-journals.orgresearchgate.netacs.org The synthesis of this compound and its subsequent transformations are well-suited for integration with these technologies.

Improved Safety and Efficiency : Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and the safe handling of hazardous reagents and intermediates. rsc.orgmt.comacs.orgamarequip.com This is particularly relevant for reactions involving potentially unstable intermediates or highly exothermic processes.

Process Intensification : Microreactors and continuous flow setups can significantly reduce reaction times and increase productivity. numberanalytics.comacs.orgrsc.orgrsc.orgchimia.ch The numbering-up of microreactors can facilitate seamless scaling from laboratory to industrial production. acs.org

Automated Synthesis : The integration of flow chemistry with automated systems can enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery. wikipedia.orgnih.govsigmaaldrich.com Automated platforms can accelerate the discovery of new derivatives of this compound with desirable biological activities. youtube.com

| Technology | Benefits for Synthesis | Future Research Direction |

| Flow Chemistry | Enhanced safety, better process control, faster reactions. rsc.orgmt.com | Development of continuous flow processes for the synthesis and derivatization of the title compound. |

| Automated Synthesis | High-throughput experimentation, rapid library synthesis. wikipedia.orgsigmaaldrich.com | Integration of automated platforms for the discovery of new applications. |

Advanced Computational Design for Directed Synthesis and Catalysis

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. For this compound, these methods can guide the development of new synthetic routes and the design of novel catalysts.

Retrosynthetic Analysis : AI and machine learning algorithms can be employed to predict novel and efficient synthetic routes to this compound. cas.orgnih.govillinois.edu These tools can analyze vast reaction databases to identify non-obvious synthetic strategies. nih.govacs.org

Reaction Pathway Prediction : Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms and predict the feasibility of novel transformations. This can help in understanding the reactivity of the aldehyde and ketone functionalities and in designing reactions with high selectivity.

Catalyst Design : Computational modeling can be used to design catalysts with enhanced activity and selectivity for specific transformations of this compound. This includes the in silico screening of potential organocatalysts or the design of transition metal complexes with tailored electronic and steric properties.

| Computational Tool | Application in Research | Expected Impact |

| AI/Machine Learning | Prediction of synthetic routes and reaction outcomes. cas.orgillinois.edu | Acceleration of the discovery of efficient synthetic pathways. |

| Quantum Mechanics (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. | Rational design of selective chemical transformations. |

| Catalyst Modeling | In silico design and screening of novel catalysts. | Development of highly efficient and selective catalytic systems. |

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde, and how can substituent positioning influence reaction efficiency?

- Methodological Answer : A common approach involves Friedel-Crafts acylation using 3,5-dichlorobenzene and glyoxylic acid derivatives under acidic conditions. The electron-withdrawing effect of the dichloro substituents may slow electrophilic substitution, requiring stronger Lewis acids (e.g., AlCl₃) or elevated temperatures. Alternatively, oxidation of 2-(3,5-dichlorophenyl)-2-hydroxyacetaldehyde with KMnO₄ in acidic media can yield the target compound . Optimization should include monitoring by TLC or HPLC to track intermediate stability.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : The aldehyde proton (δ 9.8–10.2 ppm in H NMR) and ketone carbonyl (δ 190–210 ppm in C NMR) are diagnostic. The 3,5-dichlorophenyl group shows two equivalent aromatic protons (singlet in H NMR) and distinct C signals for chlorine-substituted carbons.

- IR : Strong stretches at ~1700 cm⁻¹ (C=O, ketone) and ~2800 cm⁻¹ (aldehyde C-H).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 219 (C₈H₅Cl₂O₂) with fragmentation patterns confirming loss of CO and Cl groups .

Q. How does the 3,5-dichloro substitution influence reactivity compared to monosubstituted analogs (e.g., 3-chloro derivatives)?

- Methodological Answer : The electron-withdrawing Cl groups reduce electron density on the phenyl ring, slowing electrophilic reactions (e.g., nitration) but enhancing stability toward oxidation. Comparative kinetic studies using Hammett substituent constants (σmeta for Cl = +0.37) can quantify electronic effects. For nucleophilic substitutions (e.g., Cl replacement with amines), steric hindrance from the 3,5 positions may require polar aprotic solvents (DMF) and elevated temperatures .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of 3,5-dichloro substitution on reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the LUMO of this compound is localized on the ketone and aldehyde groups, directing nucleophilic additions. Molecular dynamics simulations can further assess steric hindrance during substitution reactions .

Q. What experimental strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

- Methodological Answer : Discrepancies may arise from varying solvent purity, trace moisture, or competing side reactions. Systematic studies should:

- Use anhydrous solvents (e.g., distilled DMF over molecular sieves).

- Monitor reaction progress via in-situ FTIR or GC-MS to detect intermediates.

- Compare yields under inert (N₂) vs. ambient atmospheres to rule out oxidation .

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.

- Target Identification : Molecular docking against enzymes like cytochrome P450 or kinases, followed by SPR or ITC for binding affinity validation .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact.

- Store at 2–8°C in amber glass under inert gas to prevent aldehyde oxidation.

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.